molecular formula C8H9BrN2O2 B1418799 Ethyl 2-(5-bromopyrimidin-2-yl)acetate CAS No. 1134327-91-5

Ethyl 2-(5-bromopyrimidin-2-yl)acetate

Cat. No.: B1418799
CAS No.: 1134327-91-5
M. Wt: 245.07 g/mol
InChI Key: WJXDNGKSVNQDBZ-UHFFFAOYSA-N
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Description

Ethyl 2-(5-bromopyrimidin-2-yl)acetate is an organic compound with the molecular formula C8H9BrN2O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of a bromine atom at the 5-position of the pyrimidine ring and an ethyl ester group at the 2-position of the acetate chain makes this compound unique and useful in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(5-bromopyrimidin-2-yl)acetate can be synthesized through several methods. One common method involves the bromination of pyrimidine derivatives followed by esterification. The reaction typically starts with the bromination of 2-pyrimidinylacetic acid using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a solvent such as acetonitrile. The resulting 5-bromo-2-pyrimidinylacetic acid is then esterified with ethanol in the presence of a catalyst like sulfuric acid to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can optimize the synthesis process. Additionally, purification steps like recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-bromopyrimidin-2-yl)acetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding ethyl 2-(pyrimidin-2-yl)acetate.

    Oxidation Reactions: The acetate group can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products

    Substitution: Ethyl 2-(5-aminopyrimidin-2-yl)acetate, ethyl 2-(5-thiopyrimidin-2-yl)acetate.

    Reduction: Ethyl 2-(pyrimidin-2-yl)acetate.

    Oxidation: this compound can be converted to 2-(5-bromopyrimidin-2-yl)acetic acid.

Scientific Research Applications

Ethyl 2-(5-bromopyrimidin-2-yl)acetate is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of ethyl 2-(5-bromopyrimidin-2-yl)acetate involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of enzymes by binding to their active sites, thereby blocking their activity. The bromine atom and the pyrimidine ring play crucial roles in the binding affinity and specificity of the compound. The pathways involved may include inhibition of nucleic acid synthesis or disruption of cellular signaling processes .

Comparison with Similar Compounds

Ethyl 2-(5-bromopyrimidin-2-yl)acetate can be compared with other similar compounds such as:

    Ethyl 2-(2-bromopyrimidin-5-yl)acetate: Similar structure but with the bromine atom at a different position, leading to different reactivity and applications.

    Ethyl 2-(5-chloropyrimidin-2-yl)acetate: Chlorine instead of bromine, which affects the compound’s reactivity and biological activity.

    Ethyl 2-(5-fluoropyrimidin-2-yl)acetate: Fluorine substitution, which can enhance the compound’s stability and bioavailability.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromine atom, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

ethyl 2-(5-bromopyrimidin-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O2/c1-2-13-8(12)3-7-10-4-6(9)5-11-7/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJXDNGKSVNQDBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC=C(C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40672088
Record name Ethyl (5-bromopyrimidin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40672088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1134327-91-5
Record name Ethyl 5-bromo-2-pyrimidineacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1134327-91-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl (5-bromopyrimidin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40672088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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